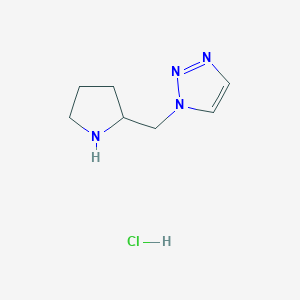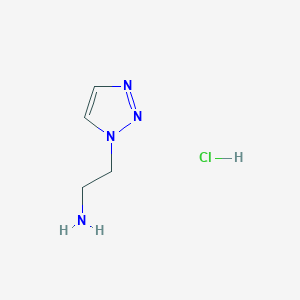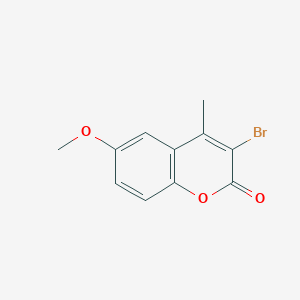
3-Bromo-6-methoxy-4-methylchromen-2-one
Overview
Description
3-Bromo-6-methoxy-4-methylchromen-2-one is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Analysis
Research on similar compounds, such as "6,8-dimethoxy-3-methyl-1H-isochromen-1-one and its bromo derivative," highlights the importance of bromination reactions in modifying the structural properties of chromen compounds. These studies provide a foundation for understanding the molecular configuration and potential reactivity of compounds like "3-Bromo-6-methoxy-4-methylchromen-2-one" through crystallographic analysis and Hirshfeld surface analysis (Mustapha Tiouabi, R. Tabacchi, H. Stoeckli-Evans, 2020).
Synthetic Applications
The synthesis of brominated chromen compounds is a key area of research, with applications in creating novel pharmaceuticals and materials. Studies on the "formation of cyclopropanes and five-membered heterocycles" demonstrate the versatility of brominated intermediates in facilitating diverse ring-closure reactions, indicating potential pathways for synthesizing related compounds (Francisco Farin˜a, M. Maestro, M. Martín, M. L. Soria, 1987).
Environmental and Toxicological Considerations
Research on "2-Bromo-6-methoxynaphthalene" underscores the environmental and toxicological concerns associated with the synthesis of brominated organic compounds. This study highlights the importance of selecting safe and environmentally benign reagents and methodologies in the synthesis of brominated methoxy compounds, potentially influencing the synthetic strategies for "this compound" (Wei-Ming Xu, Hong-Qiang He, 2010).
Quantum Mechanical Studies
Quantum mechanical studies, such as those on "methyl bromoperoxide isomers," provide a theoretical basis for understanding the electronic structure and reactivity of brominated methoxy compounds. These insights are crucial for predicting the behavior of "this compound" in various chemical environments and reactions (D. K. Papayannis, Vasilios S. Melissas, A. Kosmas, 2003).
Novel Synthetic Routes
The development of novel synthetic routes for creating substituted "3-methylchromen-2-ones" demonstrates the ongoing innovation in the field of organic synthesis. These methodologies can be applied to the synthesis of "this compound," providing new avenues for the exploration of its potential applications (T. Janecki, Tomasz Wąsek, 2004).
Properties
IUPAC Name |
3-bromo-6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-8-5-7(14-2)3-4-9(8)15-11(13)10(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKZTGCIXUGNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)
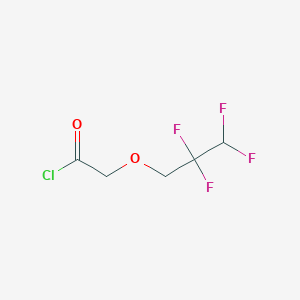
![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)
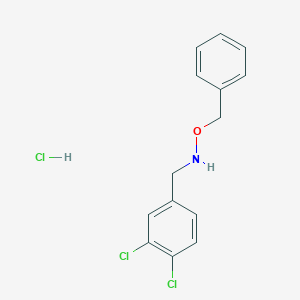




![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)
![3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405188.png)
